molecular formula C102H153N31O28 B10822536 Galanin(10-29) (pig)

Galanin(10-29) (pig)

Cat. No.: B10822536
M. Wt: 2261.5 g/mol
InChI Key: UAOTUUKSRUXJQS-UDKLMHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Galanin(10-29) (pig) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of galanin(10-29) (pig) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Galanin(10-29) (pig) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine

    Cleavage Reagents: TFA, water, triisopropylsilane (TIS)

Major Products: The major product of these reactions is the galanin(10-29) (pig) peptide itself, with potential side products being truncated or misfolded peptides, which are typically removed during purification.

Scientific Research Applications

Chemistry: Galanin(10-29) (pig) is used as a tool in studying peptide synthesis and purification techniques. It serves as a model peptide for optimizing solid-phase peptide synthesis protocols.

Biology: In biological research, galanin(10-29) (pig) is used to study the function of galanin receptors (GALR1, GALR2, and GALR3). These receptors are involved in various physiological processes, including energy metabolism, neuropathic pain, epileptic activity, and sleep homeostasis .

Medicine: Galanin(10-29) (pig) has potential therapeutic applications in treating conditions such as depression, epilepsy, and neuropathic pain. It is also being investigated for its role in neuroprotection and neuronal regeneration .

Industry: In the pharmaceutical industry, galanin(10-29) (pig) is used in drug development and screening assays to identify potential modulators of galanin receptors.

Mechanism of Action

Galanin(10-29) (pig) exerts its effects by binding to galanin receptors (GALR1, GALR2, and GALR3), which are G protein-coupled receptors (GPCRs). Upon binding, these receptors activate different intracellular signaling pathways:

Comparison with Similar Compounds

Comparison: Galanin(10-29) (pig) is unique in its ability to selectively bind and activate specific galanin receptors, making it a valuable tool in studying receptor function and signaling pathways. Compared to other galanin fragments, such as galanin(2-29) (pig) and galanin(7-29) (pig), galanin(10-29) (pig) may exhibit different binding affinities and functional selectivity, providing insights into the structure-activity relationships of galanin peptides .

Properties

Molecular Formula

C102H153N31O28

Molecular Weight

2261.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C102H153N31O28/c1-11-54(8)83(132-84(143)55(9)117-91(150)70(36-59-42-108-48-114-59)129-99(158)77-23-18-30-133(77)80(138)46-113-86(145)66(32-52(4)5)122-85(144)63(104)31-51(2)3)100(159)130-75(41-82(141)142)97(156)127-73(39-78(105)136)95(154)126-71(37-60-43-109-49-115-60)93(152)121-65(22-17-29-111-102(106)107)89(148)131-76(47-134)98(157)124-69(34-57-19-13-12-14-20-57)92(151)125-72(38-61-44-110-50-116-61)94(153)128-74(40-81(139)140)96(155)120-64(21-15-16-28-103)88(147)123-68(35-58-24-26-62(135)27-25-58)87(146)112-45-79(137)119-67(33-53(6)7)90(149)118-56(10)101(160)161/h12-14,19-20,24-27,42-44,48-56,63-77,83,134-135H,11,15-18,21-23,28-41,45-47,103-104H2,1-10H3,(H2,105,136)(H,108,114)(H,109,115)(H,110,116)(H,112,146)(H,113,145)(H,117,150)(H,118,149)(H,119,137)(H,120,155)(H,121,152)(H,122,144)(H,123,147)(H,124,157)(H,125,151)(H,126,154)(H,127,156)(H,128,153)(H,129,158)(H,130,159)(H,131,148)(H,132,143)(H,139,140)(H,141,142)(H,160,161)(H4,106,107,111)/t54-,55-,56-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,83-/m0/s1

InChI Key

UAOTUUKSRUXJQS-UDKLMHSUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N

Origin of Product

United States

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